6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the molecular structure. The official IUPAC name for this compound is 6,7-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine, which precisely describes the structural arrangement of functional groups and their positions within the molecular framework. This nomenclature system effectively communicates the presence of two methoxy groups positioned at the 6 and 7 positions of the quinazoline ring system, along with the N-substituted benzyl group bearing a trifluoromethyl substituent at the meta position relative to the methylene bridge.
The Chemical Abstracts Service has assigned the unique registry number 477859-89-5 to this compound, providing a standardized identifier for database searches and regulatory documentation. Alternative systematic names include this compound and 6,7-dimethoxy-N-{[3-(trifluoromethyl)phenyl]methyl}quinazolin-4-amine, which represent variations in nomenclature conventions while maintaining chemical accuracy. The compound is also referenced in chemical databases under various catalog numbers including Bionet1_003554, HMS578N16, and ZINC1405349, facilitating cross-referencing across different research platforms and commercial suppliers.
The InChI key OCAAFYBJLXSSPJ-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecule, enabling precise identification in computational chemistry applications and database searches. This standardized identifier eliminates ambiguity that might arise from alternative naming conventions and ensures accurate communication across international research communities. The systematic identification framework establishes this compound as a distinct entity within the broader class of substituted quinazolines, differentiated from closely related isomers by the specific positioning of the trifluoromethyl group at the meta position of the benzyl substituent.
Molecular Formula and Weight Analysis
The molecular formula C18H16F3N3O2 provides fundamental information about the atomic composition and stoichiometry of this compound. This formula indicates the presence of eighteen carbon atoms, sixteen hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic structure characteristic of substituted quinazolines. The molecular weight of 363.300 grams per mole establishes this compound as a moderately sized organic molecule with sufficient molecular complexity to exhibit diverse chemical and biological properties.
The degree of unsaturation, calculated from the molecular formula, reveals the presence of twelve degrees of unsaturation, consistent with the aromatic quinazoline core, the benzyl aromatic ring, and the various double bonds within the heterocyclic framework. This high degree of unsaturation contributes to the compound's stability and electronic properties, making it suitable for applications requiring robust molecular architectures. The molecular weight places this compound within an optimal range for pharmaceutical applications, being sufficiently large to provide specific biological interactions while remaining within acceptable limits for drug-like properties.
Elemental analysis of the molecular composition shows a carbon content of approximately 59.5%, hydrogen content of 4.4%, fluorine content of 15.7%, nitrogen content of 11.6%, and oxygen content of 8.8%. The significant fluorine content, contributed by the trifluoromethyl group, imparts unique physicochemical properties including enhanced lipophilicity and metabolic stability. The nitrogen content, distributed across the quinazoline ring system, provides multiple sites for hydrogen bonding and coordination interactions, which are crucial for biological activity and molecular recognition processes.
The compound exhibits specific hydrogen bonding characteristics with one hydrogen bond donor and eight hydrogen bond acceptors. This hydrogen bonding profile influences the compound's solubility characteristics, intermolecular interactions, and potential for forming stable complexes with biological targets. The asymmetric distribution of heteroatoms throughout the molecular structure creates distinct polar and nonpolar regions, contributing to the compound's amphiphilic character and affecting its behavior in various chemical environments.
X-ray Crystallographic Studies and Conformational Analysis
Crystallographic analysis represents a fundamental approach to understanding the three-dimensional structure and solid-state properties of this compound. While specific crystallographic data for this exact compound was not available in the current search results, extensive crystallographic studies have been conducted on closely related quinazoline derivatives, providing valuable insights into the structural characteristics of this compound class. The crystal structure analysis of 6,7-dimethoxy-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine, a structurally similar compound lacking the methylene bridge, reveals important conformational preferences and intermolecular interactions that are likely relevant to the benzyl derivative.
The crystallographic investigation of the related phenyl derivative demonstrates that the compound crystallizes with ethanol solvate molecules, forming a structure with the molecular formula C17H14F3N3O2·2C2H5OH. The crystal structure exhibits normal bond lengths and angles throughout the quinazoline framework, confirming the structural integrity of the heterocyclic core. Intermolecular hydrogen bonding patterns involving N—H···O, O—H···N, and O—H···O interactions, along with π–π stacking interactions between quinazoline rings of neighboring molecules, stabilize the crystal packing arrangement. These interactions provide insight into the potential solid-state behavior and intermolecular associations of the benzyl derivative.
The conformational analysis of quinazoline derivatives reveals significant flexibility in the orientation of N-substituted aromatic groups relative to the quinazoline core. The presence of the methylene bridge in this compound introduces additional conformational degrees of freedom compared to direct phenyl substitution, allowing for rotation about both the C-N bond connecting the quinazoline to the methylene group and the C-C bond connecting the methylene to the aromatic ring. This enhanced flexibility may influence the compound's ability to adopt optimal conformations for binding to biological targets and affect its physical properties.
The trifluoromethyl group positioning at the meta position of the benzyl substituent creates specific steric and electronic effects that influence the overall molecular conformation. The electron-withdrawing nature of the trifluoromethyl group affects the electronic distribution throughout the aromatic system, potentially influencing intermolecular interactions and crystal packing arrangements. The three-dimensional arrangement of the trifluoromethyl group also creates distinct hydrophobic regions within the molecular structure, affecting the compound's interaction with various chemical environments and potential binding sites.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of the magnetic environments of constituent nuclei. While specific Nuclear Magnetic Resonance data for this exact compound was not available in the search results, extensive spectroscopic studies of related quinazoline derivatives offer valuable insights into the expected spectroscopic signatures. The proton Nuclear Magnetic Resonance spectrum of similar compounds typically exhibits characteristic signals for the methoxy groups as sharp singlets around 3.9-4.0 parts per million, reflecting the equivalent magnetic environment of the methyl protons.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays complex multipicity patterns corresponding to the quinazoline protons and the substituted benzyl aromatic protons. The quinazoline H-5 and H-8 protons typically appear as distinct signals in the 7.0-7.5 parts per million region, while the benzyl aromatic protons exhibit characteristic coupling patterns influenced by the trifluoromethyl substitution. The methylene bridge protons of the benzyl group appear as a characteristic singlet around 4.5-5.0 parts per million, representing a diagnostic signal for this structural feature.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework through chemical shift analysis and coupling patterns. The methoxy carbon signals typically appear around 55-56 parts per million, while the aromatic carbons of both the quinazoline and benzyl systems exhibit signals in the 110-160 parts per million region. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 123-125 parts per million with a coupling constant of approximately 270 Hertz. The methylene bridge carbon appears as a distinct signal around 45-50 parts per million, providing clear identification of this structural element.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers specific information about the trifluoromethyl group environment, with the signal typically appearing around -62 to -64 parts per million as a sharp singlet. This technique provides high sensitivity for detecting and characterizing fluorinated substituents, making it particularly valuable for confirming the presence and integrity of the trifluoromethyl group. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The N-H stretching vibration of the amino group typically appears around 3200-3400 reciprocal centimeters, while the aromatic C-H stretching occurs around 3000-3100 reciprocal centimeters. The C=N and C=C stretching vibrations of the quinazoline system appear in the 1500-1650 reciprocal centimeters region, and the C-F stretching vibrations of the trifluoromethyl group create characteristic strong absorptions around 1100-1300 reciprocal centimeters.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. High-resolution mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 364 for the protonated molecular ion [M+H]+, corresponding to the molecular formula C18H17F3N3O2. Characteristic fragmentation patterns include loss of the trifluoromethyl group, loss of methoxy groups, and fragmentation of the benzyl substituent, providing structural confirmation through predictable fragmentation pathways. The presence of fluorine atoms creates distinctive isotope patterns that aid in structural confirmation and purity assessment.
Properties
IUPAC Name |
6,7-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-25-15-7-13-14(8-16(15)26-2)23-10-24-17(13)22-9-11-4-3-5-12(6-11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAFYBJLXSSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 6,7-Dimethoxyquinazolin-4-one
The most widely applied method involves treating 6,7-dimethoxyquinazolin-4-one with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic substitution, replacing the carbonyl oxygen with chlorine.
Reaction Conditions
- Reactants : 6,7-Dimethoxyquinazolin-4-one (1 equiv), POCl₃ (3 equiv), TEA (2 equiv)
- Solvent : Toluene or dichloromethane
- Temperature : Reflux (110°C for toluene)
- Time : 4–6 hours
- Yield : 85–92%
Mechanistic Insight
POCl₃ acts as both a Lewis acid and chlorinating agent, protonating the quinazolinone’s carbonyl oxygen to form a reactive intermediate. TEA neutralizes HCl byproducts, driving the reaction to completion.
Alternative Route: Niementowski Reaction
The Niementowski reaction offers an alternative pathway starting from anthranilic acid derivatives. While less common for this specific intermediate, it is viable for customizing substituents:
Procedure
- Reactants : 5-Methoxy-2-aminobenzoic acid, formamide
- Conditions : Microwave irradiation (300 W, 140°C, 10–15 min)
- Yield : 70–78%
This method is advantageous for rapid cyclization but requires pre-functionalized anthranilic acids with methoxy groups.
Nucleophilic Substitution with 3-(Trifluoromethyl)benzylamine
The final step involves displacing the chlorine atom in 4-chloro-6,7-dimethoxyquinazoline with 3-(trifluoromethyl)benzylamine. This SNAr (nucleophilic aromatic substitution) reaction is facilitated by electron-withdrawing groups on the quinazoline ring.
Conventional Thermal Conditions
Optimized Protocol
- Reactants :
- 4-Chloro-6,7-dimethoxyquinazoline (1 equiv)
- 3-(Trifluoromethyl)benzylamine (1.2 equiv)
- Solvent : Isopropanol or dimethylformamide (DMF)
- Base : Potassium carbonate (K₂CO₃, 2 equiv)
- Temperature : 80–100°C (reflux for isopropanol)
- Time : 12–24 hours
- Yield : 65–75%
Side Reactions
Microwave-Assisted Acceleration
Microwave irradiation (MWI) significantly reduces reaction times and improves yields by enhancing molecular collision frequencies:
Procedure
MWI is particularly effective in polar solvents like DMF, where dielectric heating accelerates the substitution kinetics.
Catalytic Innovations in Coupling Reactions
Heterogeneous Palladium Catalysts
Recent patents describe recyclable Pd catalysts for analogous quinazoline-amine couplings, emphasizing sustainability:
Catalyst Preparation
- Components : Diatomaceous earth, SnCl₂, H₂PdCl₄, polyvinylpyrrolidone (PVP)
- Activation : Heat at 120°C in trifluoroacetic acid.
Reaction Performance
This approach minimizes Pd waste and is scalable for industrial applications.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Purification Techniques
- Column Chromatography : Silica gel (hexane/ethyl acetate 3:1) removes unreacted amine and byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Characterization Data
Chemical Reactions Analysis
Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Activating carboxyl group | Phosphorous oxychloride | Dimethylformamide | 0–30°C | 97% |
| Cyclization | POCl₃, substituted ester | DMF | Cold conditions | High |
| Amination | Substituted amine | Reaction-inert solvent | 0–100°C | Varies |
Data adapted from analogous quinazolinone syntheses .
Mechanistic Considerations
-
Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) enhances the electrophilicity of the benzyl substituent, potentially accelerating nucleophilic substitution reactions.
-
Steric and Lipophilic Interactions : The CF₃ group increases lipophilicity, which may influence solubility and reaction kinetics in polar solvents.
Biological Activity Correlation
While not directly describing the target compound, studies on related quinazolinamines (e.g., N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine) highlight kinase inhibition via ATP-binding site interactions . The trifluoromethyl group’s electron-withdrawing nature likely stabilizes these interactions, contributing to biological activity .
Structural Analogues for Comparison
| Compound | Key Structural Features | Reactivity Differences |
|---|---|---|
| 6,7-dimethoxy-4-quinazolinamine | Lacks trifluoromethylbenzyl group | Reduced lipophilicity, altered binding |
| N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine | Direct phenyl linkage (no benzyl) | Different steric profile, varied solubility |
| 6,7-dimethoxy-2-(isobutylsulfanyl)quinazolin-4-imine | Sulfanyl substituent | Enhanced nucleophilicity at sulfur site |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine exhibits inhibitory effects on various kinases involved in cancer cell proliferation. The compound has been studied for its potential as a pharmacophore in developing new anticancer drugs.
- Antiviral and Anti-inflammatory Properties : Preliminary studies suggest that the compound may also possess antiviral and anti-inflammatory activities, making it a candidate for further exploration in therapeutic applications .
-
Biological Research
- Kinase Inhibition : The compound's mechanism involves binding to ATP-binding sites of kinases, thereby blocking signal transduction pathways that promote cell survival and proliferation. This property makes it a valuable tool in studying cellular processes related to cancer and other diseases.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. This dual functionality enhances its utility in biological research.
- Material Science
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
A study focused on the compound's ability to inhibit specific kinases demonstrated that it could significantly reduce cell viability in certain cancer cell lines. The results indicated that the trifluoromethyl group enhances binding affinity to kinase targets, leading to effective inhibition of their activity.
Case Study: Antimicrobial Activity
Research evaluating the antimicrobial properties of this compound revealed effectiveness against several bacterial strains. The compound was shown to exhibit significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-4-quinazolinamine: Lacks the trifluoromethylbenzyl group, resulting in different biological activity and chemical properties.
N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine: Lacks the methoxy groups, which may affect its electronic properties and reactivity.
4-quinazolinamine derivatives: Various derivatives with different substituents at the quinazoline ring positions, each exhibiting unique properties and applications.
Uniqueness
6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to the combination of methoxy and trifluoromethylbenzyl groups, which confer distinct electronic, steric, and lipophilic properties. These features enhance its potential as a versatile compound in drug discovery and material science.
Biological Activity
6,7-Dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, characterized by the presence of methoxy groups and a trifluoromethylbenzyl substituent. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C18H16F3N3O2
- Molar Mass : 363.33 g/mol
- CAS Number : 477859-89-5
Structural Features
The compound features:
- Quinazoline Core : A bicyclic structure known for various biological activities.
- Methoxy Groups : Located at positions 6 and 7, these groups enhance solubility and modulate electronic properties.
- Trifluoromethylbenzyl Substituent : This moiety increases lipophilicity and may enhance binding affinity to biological targets.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation. It binds to ATP-binding sites, blocking downstream signaling that promotes cancer cell survival and proliferation.
- Antibacterial Properties : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as neurotransmission and immune responses.
In Vitro Studies
A study conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation in a dose-dependent manner. The results indicated a significant reduction in cell viability at higher concentrations, highlighting its potential as an anticancer agent.
Antibacterial Activity
Another investigation assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating strong antibacterial properties.
Binding Affinity Studies
Binding affinity studies using techniques such as surface plasmon resonance (SPR) have shown that the trifluoromethyl group enhances the binding interactions with target proteins. This is crucial for optimizing the compound's therapeutic efficacy.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| 6,7-Dimethoxy-4-quinazolinamine | Lacks trifluoromethylbenzyl group | Different electronic properties | Limited kinase inhibition |
| N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine | Lacks methoxy groups | Affects solubility and binding | Moderate antibacterial activity |
| 4-Quinazolinamine Derivatives | Various substituents on quinazoline ring | Unique properties based on substituents | Varies widely |
Q & A
Q. What are the key synthetic routes for preparing 6,7-dimethoxyquinazolinamine derivatives, and how are intermediates optimized?
The synthesis typically involves cyclization and nucleophilic substitution. For example, 5-methoxyquinoline derivatives are synthesized via cyclization of 2-bromo-5-methoxyaniline with malonic acid using POCl₃ as a catalyst. Subsequent reactions with amines at the 4-position of the quinoline moiety yield intermediates, which undergo nucleophilic substitution at the 2-position. Optimization includes controlling reaction temperature (e.g., THF at -78°C for lithiation) and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are critical for structural characterization of this compound?
X-ray crystallography is used to resolve crystal structures, while spectroscopic methods (NMR, IR) confirm functional groups. Density Functional Theory (DFT) calculations validate electronic properties and molecular geometry. For example, DFT studies on ferrocenyl-substituted quinazolinones align with experimental X-ray data, confirming bond lengths and angles .
Q. How are biochemical inhibition assays designed to evaluate enzyme targets like EZH2 or histone methyltransferases?
IC₅₀ values are determined using enzyme-linked assays with recombinant proteins. For instance, BIX-01294 (a structural analog) shows IC₅₀ values of 44 nM for Src kinase inhibition via ATP-competitive binding. Assays include pre-incubation of the compound with enzymes, followed by measurement of substrate conversion (e.g., methyltransferase activity via radiolabeled SAM) .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or benzyl groups) impact target selectivity and potency?
Substituents at the 3-(trifluoromethyl)benzyl group enhance lipophilicity and binding to hydrophobic enzyme pockets. For example, replacing the benzyl group with a 4-fluorophenyl moiety (as in C-01, Table C-01) reduces off-target effects on VEGFR2 while maintaining EZH2 inhibition. SAR studies highlight the importance of methoxy groups at positions 6 and 7 for maintaining hydrogen bonding with catalytic residues .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
Profiling against kinase panels (e.g., 400+ kinases) identifies cross-reactivity. For example, BIX-01294 inhibits VEGFR2 (IC₅₀ = 0.32 µM) and C-fms (IC₅₀ = 30 µM), necessitating counter-screens. Selective inhibition is achieved by introducing bulky substituents (e.g., morpholinylpropoxy groups) that sterically hinder non-target kinases .
Q. How can computational modeling predict binding modes and guide synthetic optimization?
Molecular docking with crystal structures (e.g., EZH2: PDB 5LS1) identifies key interactions, such as π-π stacking between the quinazolinamine core and Phe residues. MD simulations assess stability over 100 ns trajectories, while free-energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). Standardization using validated protocols (e.g., constant 1 mM ATP) and orthogonal assays (e.g., SPR for binding kinetics) resolves conflicts. For example, BIX-01294’s IC₅₀ for G9a varies between 0.7 µM (radioassay) and 2.5 µM (fluorescence polarization) due to detection method sensitivity .
Q. What are best practices for designing cell-based assays to assess apoptosis induction?
Use caspase-3/7 activation assays (luminescent readout) and Annexin V staining (flow cytometry). For example, treating HeLa cells with 10 µM 6,7-dimethoxyquinazolinamine derivatives for 48 hours induces 40–60% apoptosis. Controls include untreated cells and pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
